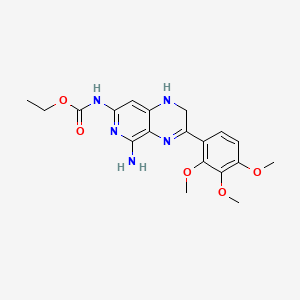
Ethyl (5-amino-1,2-dihydro-3-(2,3,4-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (5-amino-1,2-dihydro-3-(2,3,4-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)carbamate is a complex organic compound that belongs to the class of pyridopyrazines This compound is characterized by the presence of an ethyl carbamate group, an amino group, and a trimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-amino-1,2-dihydro-3-(2,3,4-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridopyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between 2,3,4-trimethoxybenzaldehyde and a suitable hydrazine derivative can form the pyrazine ring.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with the intermediate compound.
Carbamate Formation: The final step involves the reaction of the intermediate with ethyl chloroformate to form the ethyl carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (5-amino-1,2-dihydro-3-(2,3,4-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
Ethyl (5-amino-1,2-dihydro-3-(2,3,4-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl (5-amino-1,2-dihydro-3-(2,3,4-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (5-amino-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamate
- Ethyl (5-amino-1,2-dihydro-3-(2,3-dimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)carbamate
Uniqueness
Ethyl (5-amino-1,2-dihydro-3-(2,3,4-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)carbamate is unique due to the presence of the trimethoxyphenyl group, which can impart distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain targets or alter its reactivity compared to similar compounds.
Propriétés
Numéro CAS |
87607-23-6 |
|---|---|
Formule moléculaire |
C19H23N5O5 |
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
ethyl N-[5-amino-3-(2,3,4-trimethoxyphenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate |
InChI |
InChI=1S/C19H23N5O5/c1-5-29-19(25)24-14-8-11-15(18(20)23-14)22-12(9-21-11)10-6-7-13(26-2)17(28-4)16(10)27-3/h6-8,21H,5,9H2,1-4H3,(H3,20,23,24,25) |
Clé InChI |
FIQRBLDBAPAWTR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=NC(=C2C(=C1)NCC(=N2)C3=C(C(=C(C=C3)OC)OC)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


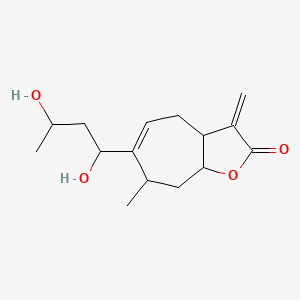
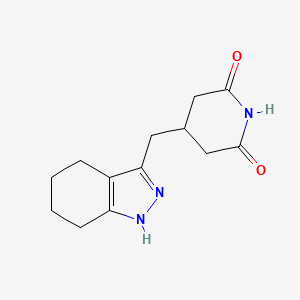
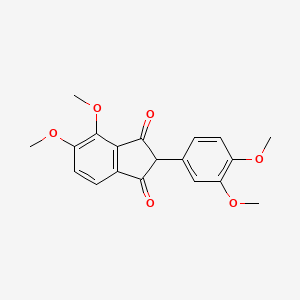
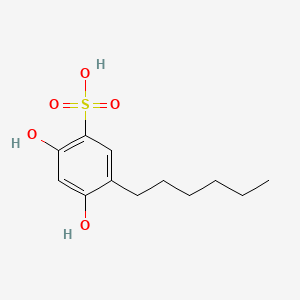
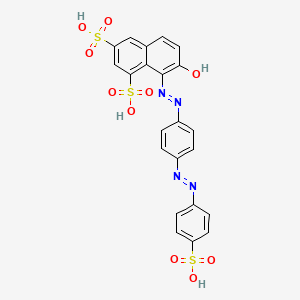

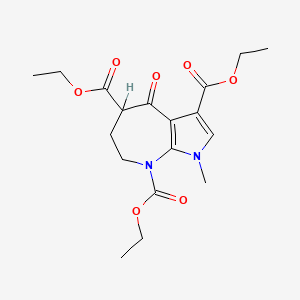
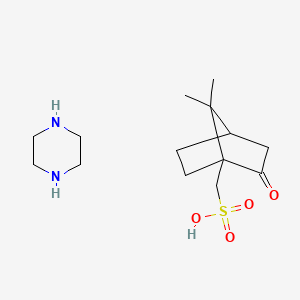
![2-[(Ethenyloxy)carbonyl]benzoic acid](/img/structure/B12792098.png)

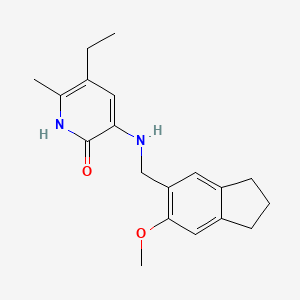
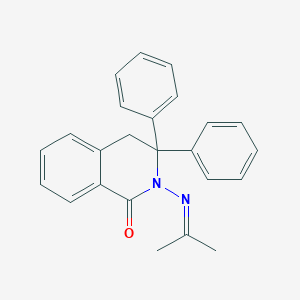
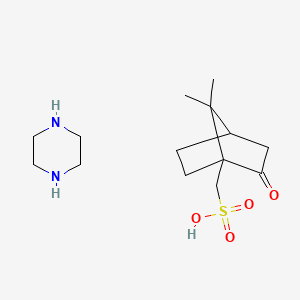
![N-[2-[(2-Cyanoethyl)amino]ethyl]-N-[2-(stearoylamino)ethyl]stearamide](/img/structure/B12792134.png)
